

The Production of IT-143A by Streptomyces sp.: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **IT-143A**

Cat. No.: **B10820761**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibiotic **IT-143A**, a piericidin-group compound produced by a strain of Streptomyces. Due to the limited public availability of the original research, this document focuses on the known characteristics of **IT-143A** and the general methodologies applicable to the isolation and study of similar natural products from Streptomyces.

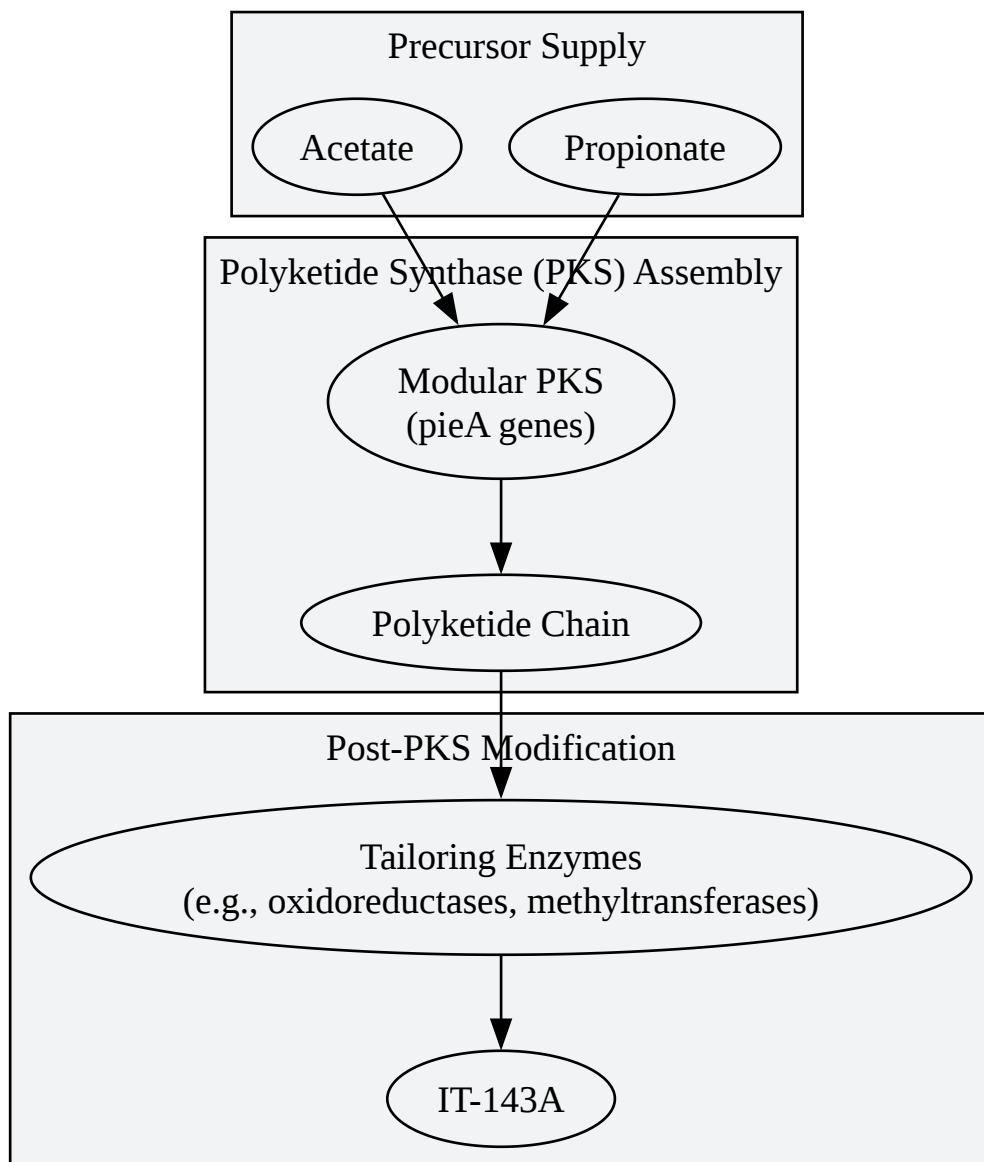
Introduction to IT-143A

IT-143A is a novel antibiotic belonging to the piericidin family, a class of microbial metabolites known for their diverse biological activities. First reported in 1996, **IT-143A** and its analogue IT-143B are produced by an unidentified species of Streptomyces.^[1] Piericidins are polyketide natural products synthesized by modular polyketide synthases (PKS) and are characterized by a substituted α -pyridone ring.

Physicochemical and Biological Properties of IT-143A

Based on available data, **IT-143A** has been characterized with the following properties. Further details from the primary literature, including spectroscopic data (NMR, IR, UV-Vis), are required for a complete profile.

Property	Value	Reference
Molecular Formula	C ₂₉ H ₄₃ NO ₄	[2]
Molecular Weight	469.7 g/mol	[2]
CAS Number	183485-32-7	[2]
Appearance	An oil	[2]
Biological Activity	Antibacterial against Micrococcus luteus (MIC = 6.25 µg/ml); Antifungal against Aspergillus fumigatus and Trichophyton rubrum (MICs = 12.5-25 µg/ml)	


Biosynthesis of IT-143A: A Putative Pathway

As a member of the piericidin class, the biosynthesis of **IT-143A** is presumed to follow the general pathway for this family of compounds, which involves a modular Type I Polyketide Synthase (PKS). The core structure is assembled from simple carboxylic acid precursors, followed by tailoring reactions.

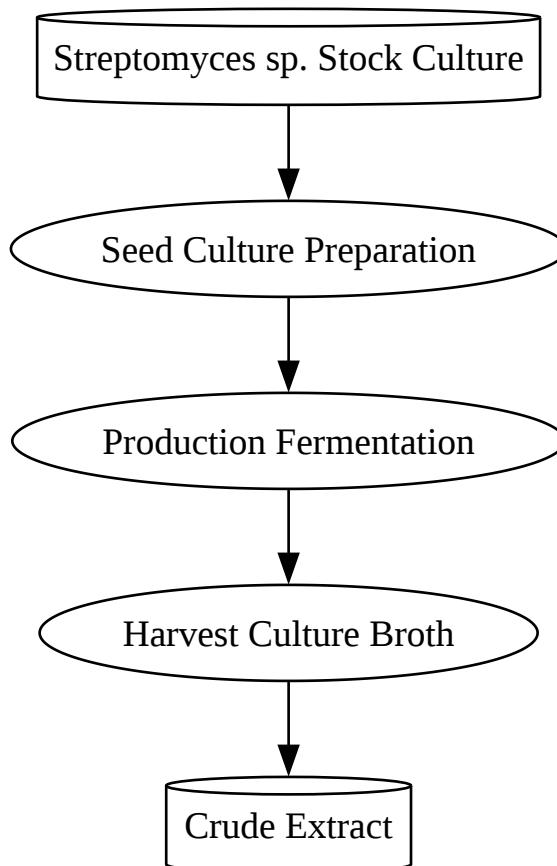
The biosynthesis of piericidins typically involves the following key steps:

- Initiation: The PKS is loaded with a starter unit, which can be acetate, propionate, or a branched-chain fatty acid.
- Elongation: A series of condensation reactions with extender units (malonyl-CoA or methylmalonyl-CoA) builds the polyketide chain.
- Modification: Tailoring enzymes, such as ketoreductases, dehydratases, and enoylreductases, modify the growing chain.
- Cyclization and Release: The polyketide chain is released from the PKS and cyclizes to form the characteristic pyridone ring.

- Post-PKS Modifications: Further enzymatic modifications, such as glycosylation, hydroxylation, or methylation, can occur to yield the final piericidin analogue.

[Click to download full resolution via product page](#)

Production of IT-143A from *Streptomyces* sp.

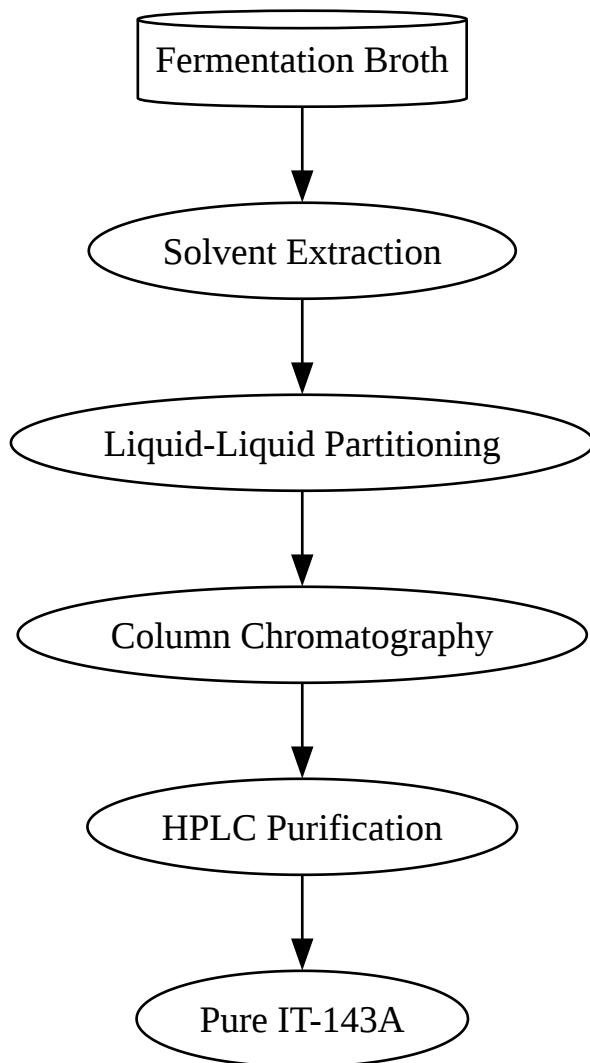

Detailed protocols for the fermentation of the **IT-143A**-producing *Streptomyces* sp. and the subsequent isolation and purification of the compound are not publicly available. However, a general workflow can be inferred from standard practices in the field of natural product discovery from actinomycetes.

Fermentation

The production of secondary metabolites like **IT-143A** is typically carried out in a nutrient-rich liquid medium under controlled conditions.

General Fermentation Protocol:

- **Inoculum Preparation:** A seed culture of the *Streptomyces* sp. is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth or a specialized seed medium) with spores or mycelial fragments from a stock culture. The seed culture is incubated with agitation to promote growth.
- **Production Fermentation:** The production medium, which is often optimized for secondary metabolite production, is inoculated with the seed culture. Fermentation is carried out in a bioreactor with controlled temperature, pH, and aeration to maximize the yield of **IT-143A**.
- **Monitoring:** The fermentation is monitored for parameters such as biomass production, pH changes, and the concentration of **IT-143A** in the culture broth.


[Click to download full resolution via product page](#)

Isolation and Purification

Following fermentation, **IT-143A** is extracted from the culture broth and purified using a series of chromatographic techniques.

General Isolation and Purification Protocol:

- Extraction: The culture broth is typically separated into the mycelial cake and the supernatant by centrifugation or filtration. **IT-143A** is then extracted from the mycelia and/or the supernatant using an organic solvent such as ethyl acetate or butanol.
- Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
- Chromatography: The partially purified extract is further purified using a combination of chromatographic methods. These may include:
 - Column Chromatography: Using stationary phases like silica gel or Sephadex to separate compounds based on polarity or size.
 - High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of the compound.

[Click to download full resolution via product page](#)

Future Directions

The promising antibacterial and antifungal activities of **IT-143A** warrant further investigation. Key areas for future research include:

- Full Elucidation of the Biosynthetic Pathway: Identification and characterization of the complete biosynthetic gene cluster for **IT-143A** would enable biosynthetic engineering approaches to generate novel analogues with improved therapeutic properties.
- Optimization of Production: Development of a high-yielding fermentation process is crucial for the large-scale production of **IT-143A** for further preclinical and clinical studies.

- Mechanism of Action Studies: Understanding the molecular target and mechanism of action of **IT-143A** will be critical for its development as a therapeutic agent.
- Taxonomic Identification of the Producing Strain: A detailed taxonomic characterization of the producing *Streptomyces* sp. using modern molecular techniques would be valuable for future studies.

This technical guide provides a summary of the currently available information on **IT-143A**.

Further research is needed to fully unlock the potential of this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. IT-143-A and B, novel piericidin-group antibiotics produced by *Streptomyces* sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [The Production of IT-143A by *Streptomyces* sp.: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10820761#streptomyces-sp-as-a-source-of-it-143a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com